molecular formula C15H22O B13545069 (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol

Cat. No.: B13545069
M. Wt: 218.33 g/mol
InChI Key: WXMKBBKTBKXSLP-UHFFFAOYSA-N
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Description

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol is a cyclopropane-containing alcohol derivative featuring a tert-butyl-substituted benzyl group and a hydroxymethyl substituent on the cyclopropane ring. Its molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol. This compound is structurally related to intermediates used in pharmaceutical research, particularly in the synthesis of RyR2 (ryanodine receptor 2) stabilizers and BACE1 (beta-secretase 1) inhibitors .

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

[1-[(4-tert-butylphenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C15H22O/c1-14(2,3)13-6-4-12(5-7-13)10-15(11-16)8-9-15/h4-7,16H,8-11H2,1-3H3

InChI Key

WXMKBBKTBKXSLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2(CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The tert-butylbenzyl substituent can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Biological Activity/Use
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol C₁₅H₂₂O 218.33 tert-butyl, benzyl, methanol Moderate in DCM/MeOH RyR2 stabilization
(4-Bromophenyl)(cyclopropyl)methanol C₁₀H₁₁BrO 227.10 bromophenyl, cyclopropyl Low (DCM/MeOH) Unknown (intermediate in synthesis)
tert-Butyl [1-(Hydroxymethyl)cyclopropyl]carbamate C₉H₁₇NO₃ 187.24 tert-butyl, carbamate Soluble in DCM Lab research (protected alcohol intermediate)
4-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)-N-(3-(4-methoxyphenoxy)propyl)butan-1-amine C₂₄H₄₁NO₃Si 443.74 silyl ether, tert-butyl Soluble in DCM/MeOH RyR2 stabilization (protected alcohol)

Key Comparative Analysis

Substituent Effects
  • tert-Butyl vs. Bromophenyl: The tert-butyl group in the target compound is electron-donating and sterically bulky, enhancing lipophilicity compared to the electron-withdrawing bromine in (4-Bromophenyl)(cyclopropyl)methanol. This difference may influence pharmacokinetic properties such as metabolic stability and tissue penetration .
  • Hydroxymethyl vs. Carbamate/Silyl Ether: The unprotected hydroxymethyl group in the target compound increases polarity and reactivity compared to carbamate- or silyl ether-protected analogues (e.g., compounds in and ).

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